molecular formula C22H23NO7 B11292442 N-(2-hydroxy-3-methoxypropyl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide

N-(2-hydroxy-3-methoxypropyl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide

Cat. No.: B11292442
M. Wt: 413.4 g/mol
InChI Key: QEBKKVDQOHPFRD-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-methoxypropyl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chromen-2-one moiety, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-3-methoxypropyl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide typically involves multiple steps:

    Formation of the Chromen-2-one Moiety: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of a strong acid catalyst.

    Attachment of the Phenoxy Group: The chromen-2-one derivative is then reacted with a phenol derivative to introduce the phenoxy group. This step often requires the use of a base such as potassium carbonate.

    Formation of the Acetamide Linkage: The final step involves the reaction of the intermediate with an appropriate amine to form the acetamide linkage. This step may require the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-3-methoxypropyl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The phenoxy and chromen-2-one moieties can undergo electrophilic and nucleophilic substitution reactions. Reagents such as halogens and nucleophiles like amines or thiols can be used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or nucleophiles in polar solvents.

Major Products

    Oxidation: Introduction of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups depending on the reagent used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests potential as a lead compound for the development of new drugs, particularly those targeting cancer or inflammatory diseases.

    Biological Studies: The chromen-2-one moiety is known for its biological activity, making this compound a candidate for studies on enzyme inhibition and receptor binding.

    Materials Science: The compound’s unique structure may allow for its use in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism by which N-(2-hydroxy-3-methoxypropyl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide exerts its effects is likely related to its interaction with specific molecular targets. The chromen-2-one moiety can interact with enzymes and receptors, potentially inhibiting their activity. This interaction may involve hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyethyl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide
  • N-(2-hydroxypropyl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide
  • N-(2-hydroxy-3-methoxypropyl)-2-[4-(7-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide

Uniqueness

N-(2-hydroxy-3-methoxypropyl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide is unique due to the specific positioning of the methoxy and hydroxy groups, which can significantly influence its chemical reactivity and biological activity. The presence of the chromen-2-one moiety also distinguishes it from other acetamides, providing a unique set of properties that can be exploited in various applications.

Properties

Molecular Formula

C22H23NO7

Molecular Weight

413.4 g/mol

IUPAC Name

N-(2-hydroxy-3-methoxypropyl)-2-[4-(8-methoxy-2-oxochromen-3-yl)phenoxy]acetamide

InChI

InChI=1S/C22H23NO7/c1-27-12-16(24)11-23-20(25)13-29-17-8-6-14(7-9-17)18-10-15-4-3-5-19(28-2)21(15)30-22(18)26/h3-10,16,24H,11-13H2,1-2H3,(H,23,25)

InChI Key

QEBKKVDQOHPFRD-UHFFFAOYSA-N

Canonical SMILES

COCC(CNC(=O)COC1=CC=C(C=C1)C2=CC3=C(C(=CC=C3)OC)OC2=O)O

Origin of Product

United States

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